Classification
5-Bromo-4-chloro-3-indolyl acetate is classified as an indole derivative and an acetate ester. It has the molecular formula and is recognized by its Chemical Abstracts Service registry number 3252-36-6. The compound is often utilized in enzymatic studies due to its substrate properties.
Source
The compound can be synthesized through various methods, primarily involving the esterification of 5-bromo-4-chloroindoxyl with acetic acid. This reaction typically requires a catalyst to facilitate the formation of the ester bond .
The synthesis of 5-bromo-4-chloro-3-indolyl acetate can be achieved through several methods:
The molecular structure of 5-bromo-4-chloro-3-indolyl acetate features:
5-Bromo-4-chloro-3-indolyl acetate participates in several chemical reactions:
The primary mechanism of action for 5-bromo-4-chloro-3-indolyl acetate involves its hydrolysis by esterase enzymes:
5-Bromo-4-chloro-3-indolyl acetate has several important applications:
5-Bromo-4-chloro-3-indolyl acetate (BCIA) serves as a high-specificity chromogenic substrate for esterase enzymes, enabling precise detection through enzymatic cleavage. The hydrolysis mechanism involves esterases targeting the acetate group at the C3 position of the indole ring, yielding soluble 5-bromo-4-chloro-3-indoxyl and acetic acid as primary products [1] [6]. This reaction follows classical Michaelis-Menten kinetics, with BCIA’s structural features critically influencing enzyme affinity. The halogen atoms at C5 (bromo) and C4 (chloro) induce steric and electronic effects that enhance substrate-enzyme binding specificity compared to non-halogenated indolyl acetates [6] [7].
Table 1: Fundamental Biochemical Properties of 5-Bromo-4-chloro-3-indolyl Acetate
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₁₀H₇BrClNO₂ | Determines molecular interactions |
Molecular Weight | 288.53 g/mol | Influences diffusion rates in solutions |
Solubility | 50 mg/mL in ethanol | Compatibility with experimental protocols |
Assay Purity | ≥99% (TLC) | Ensures reliable reaction kinetics |
Primary Enzymatic Target | Esterases | Specificity for histochemical applications |
Optimal hydrolysis occurs near physiological pH (7.0-7.8), with activity assays typically conducted in ethanol/water mixtures (50 mg/mL stock) to maintain substrate solubility while preserving enzyme function [1] [8]. Kinetic studies reveal BCIA’s competitive inhibition against natural esterase substrates like acetylcholine, confirming its active-site binding through halogen-mediated hydrophobic interactions [6].
The diagnostic utility of BCIA stems from its enzymatic conversion into an insoluble, colored precipitate. Following esterase-mediated hydrolysis, the liberated 5-bromo-4-chloro-3-indoxyl undergoes oxidation. This oxidation occurs either spontaneously via atmospheric oxygen or enzymatically through tetrazolium mediators (e.g., nitroblue tetrazolium, NBT), yielding the blue-green pigment 5,5'-dibromo-4,4'-dichloro-indigo [4] [6] [8]. This two-stage process (hydrolysis → oxidation/dimerization) enables sensitive detection of enzyme activity:
Enzymatic Reaction:
BCIA + H₂O → 5-Bromo-4-chloroindoxyl + Acetate (Catalyzed by esterase)
Oxidation/Dimerization:
2 × 5-Bromo-4-chloroindoxyl + [O] → 5,5'-Dibromo-4,4'-dichloro-indigo (Blue-green precipitate)
The intense color development provides exceptional spatial resolution in histochemical applications, allowing precise localization of esterase activity in tissues or cells [1] [8]. This chromogenic transition is also responsible for BCIA’s characteristic decomposition during storage, where gradual autohydrolysis or oxidation leads to the development of dark blue-green coloration [1] [3].
Beyond substrate roles, halogenated indolyl derivatives like BCIA exhibit modulatory effects on enzyme systems. BCIA demonstrates non-competitive inhibition against phosphatases and proteases by binding to regulatory sites distinct from catalytic centers [6]. Structural analyses suggest that halogen atoms facilitate specific hydrophobic interactions with allosteric pockets, inducing conformational changes that suppress catalytic activity. Notably, BCIA inhibits bacterial phosphatases in pathogens including Staphylococcus aureus and Escherichia coli, disrupting energy metabolism by blocking phosphate group hydrolysis from ATP [6].
Table 2: Comparative Kinetic Parameters of BCIA Hydrolysis by Esterases
Parameter | Value for BCIA | Value for 5-Bromoindolyl Acetate | Significance |
---|---|---|---|
Kₘ (μM) | 12.5 ± 1.8 | 25.3 ± 3.2 | Higher enzyme affinity for BCIA |
Vₘₐₓ (nmol/min/mg) | 84.7 ± 5.6 | 92.1 ± 6.8 | Comparable turnover rates |
k꜀ₐₜ (s⁻¹) | 0.45 ± 0.03 | 0.52 ± 0.04 | Slightly reduced catalytic efficiency |
k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | 36,000 | 20,552 | Enhanced specificity constant for BCIA |
This allosteric inhibition extends to clinical relevance, where BCIA suppresses growth in methicillin-resistant Staphylococcus aureus (MRSA) by targeting phosphatase-dependent signaling pathways essential for bacterial proliferation [6]. The dual functionality—as a substrate for mammalian esterases and an inhibitor of bacterial phosphatases—highlights the context-dependent bioactivity of halogenated indole compounds.
Systematic comparison with structural analogues reveals how subtle modifications to the indolyl acetate scaffold dictate enzyme specificity and catalytic efficiency:
BCIA’s specificity for esterases over phosphatases contrasts with its phosphate-bearing analogue BCIP (5-bromo-4-chloro-3-indolyl phosphate), which is exclusively hydrolyzed by phosphatases to yield the same chromophore [4] [9]. This divergence underscores how the hydrolyzable group (acetate vs. phosphate) dictates enzyme selectivity despite identical indole cores.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: